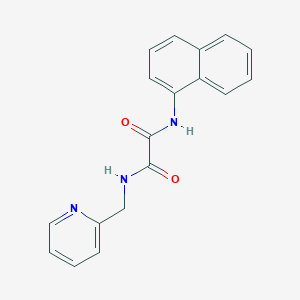![molecular formula C15H14N2O3 B4853643 methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B4853643.png)
methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate
Descripción general
Descripción
Methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate, also known as MPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPA is a synthetic compound that belongs to the class of benzamides and is widely used in the field of medicinal chemistry for the development of novel drugs.
Aplicaciones Científicas De Investigación
Methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has also been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Mecanismo De Acción
The mechanism of action of methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. For example, methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate may increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has been found to have antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate also has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has not been extensively studied in vivo, which means that its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate. One area of interest is the development of methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate-based drugs for the treatment of various diseases. methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate has been shown to have potential as an anti-inflammatory, antitumor, and antimicrobial agent, and further research could lead to the development of novel drugs based on this compound. Another area of interest is the study of the mechanism of action of methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate. While it is known that methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate inhibits certain enzymes, the exact mechanism of action is not fully understood. Further research in this area could lead to a better understanding of how methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate works and how it can be used in the development of new drugs.
Propiedades
IUPAC Name |
methyl 4-(pyridin-3-ylmethylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)13-6-4-12(5-7-13)14(18)17-10-11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWGQVSMJVTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(pyridin-3-ylmethyl)carbamoyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
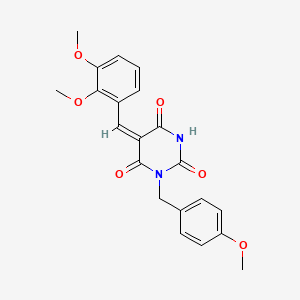
![3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4853605.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4853610.png)

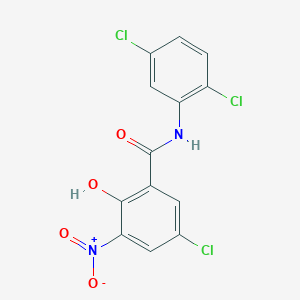
![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)
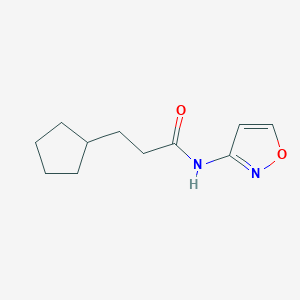
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)
![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4853675.png)
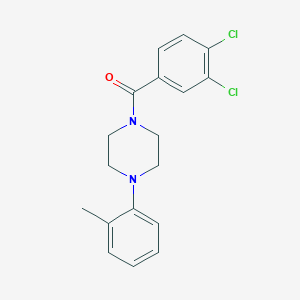
![methyl 5-methyl-2-({[(3-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4853682.png)
